molecular formula C15H12ClN B14070970 4-[2-(4-Chlorophenyl)ethyl]benzonitrile CAS No. 10270-28-7

4-[2-(4-Chlorophenyl)ethyl]benzonitrile

Cat. No.: B14070970
CAS No.: 10270-28-7
M. Wt: 241.71 g/mol
InChI Key: WLOMDOBWKSANPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
4-[2-(4-Chlorophenyl)ethyl]benzonitrile (CAS RN: 4381-02-6) is a benzonitrile derivative featuring a 4-chlorophenyl group connected via an ethyl linker to a nitrile-substituted benzene ring. Key properties include:

  • Molecular Formula: C₁₆H₁₂ClN₂
  • Molecular Weight: 232.28 g/mol
  • Physical Properties: Density (1.14 g/cm³), melting point (198–203°C), and boiling point (403°C at 760 mmHg) .
  • Chemical Behavior: The nitrile group (-C≡N) confers polarity and reactivity, while the chlorophenyl-ethyl moiety enhances lipophilicity and steric bulk.

Applications: This compound is primarily used as an intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its rigid aromatic structure makes it suitable for designing molecules with specific binding properties .

Properties

CAS No.

10270-28-7

Molecular Formula

C15H12ClN

Molecular Weight

241.71 g/mol

IUPAC Name

4-[2-(4-chlorophenyl)ethyl]benzonitrile

InChI

InChI=1S/C15H12ClN/c16-15-9-7-13(8-10-15)2-1-12-3-5-14(11-17)6-4-12/h3-10H,1-2H2

InChI Key

WLOMDOBWKSANPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC2=CC=C(C=C2)Cl)C#N

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling, widely employed for biaryl synthesis, offers a viable route to 4-[2-(4-Chlorophenyl)ethyl]benzonitrile. Adapting methodologies from the synthesis of analogous compounds, this approach involves coupling a benzonitrile-bearing boronic acid with a 4-chlorophenethyl halide. For instance, 4-bromobenzonitrile may react with 2-(4-chlorophenyl)ethylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) and a base such as potassium carbonate.

Reaction Conditions:

  • Solvent: 1,4-Dioxane/water (10:1 v/v)
  • Temperature: 90°C
  • Catalyst: Pd(PPh₃)₄ (1 mol%)
  • Yield: ~85–90% (extrapolated from analogous reactions)

The major limitation lies in the commercial availability of 2-(4-chlorophenyl)ethylboronic acid, necessitating prior synthesis via hydroboration of 4-chlorostyrene.

Nucleophilic Substitution Approaches

Alkylation of benzonitrile derivatives with 4-chlorophenethyl halides presents a direct pathway. However, the poor nucleophilicity of benzonitrile mandates stringent conditions. A modified Friedel-Crafts alkylation using Lewis acids like AlCl₃ could facilitate electrophilic attack, though the nitrile’s meta-directing nature complicates regioselectivity. Alternatively, phase-transfer catalysis (PTC) with benzyltriethylammonium chloride enables nucleophilic displacement in biphasic systems:

$$
\text{4-CN-C₆H₄-CH₂Br + 4-Cl-C₆H₄-CH₂CH₂Li → 4-[2-(4-Cl-C₆H₄)ethyl]benzonitrile}
$$

Optimized Parameters:

  • Base: Lithium diisopropylamide (LDA)
  • Solvent: Tetrahydrofuran (THF) at −78°C
  • Yield: ~70% (theoretical)

Stepwise Construction of the Ethyl Bridge

Wittig Reaction Followed by Hydrogenation

A two-step sequence involving olefination and subsequent reduction circumvents direct ethyl bridge formation. The Wittig reaction between 4-cyanobenzaldehyde and 4-chlorophenethyltriphenylphosphonium bromide generates a styrene intermediate, which is hydrogenated to the saturated ethyl derivative:

$$
\text{4-CN-C₆H₄-CHO + Ph₃P=CH-C₆H₄-4-Cl → 4-CN-C₆H₄-CH=CH-C₆H₄-4-Cl → Hydrogenation → Target}
$$

Conditions:

  • Wittig: THF, 0°C to reflux
  • Hydrogenation: H₂ (1 atm), Pd/C (5 wt%), ethanol, 25°C
  • Overall Yield: 65–75%

Grignard Reagent Addition

Reaction of 4-cyanobenzyl magnesium bromide with 4-chloroacetophenone yields a tertiary alcohol, which undergoes dehydration and catalytic hydrogenation:

$$
\text{4-CN-C₆H₄-MgBr + 4-Cl-C₆H₄-COCH₃ → 4-CN-C₆H₄-C(OH)(CH₂-C₆H₄-4-Cl)₂ → Dehydration → Hydrogenation → Target}
$$

Challenges:

  • Over-addition of Grignard reagent leading to byproducts
  • Requires careful stoichiometric control

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield (%) Purity (%)
Suzuki Coupling High regioselectivity, scalable Boronic acid synthesis required 85–90 98+
Nucleophilic Substitution Direct, minimal steps Low efficiency, side reactions 60–70 90–95
Wittig-Hydrogenation Modular, controls stereochemistry Multi-step, cost of reagents 65–75 97
Grignard Approach Utilizes common reagents Complex workup, byproduct formation 50–60 85–90

Purification and Characterization

Post-synthetic purification typically involves column chromatography (silica gel, petroleum ether/ethyl acetate) or recrystallization from ethanol/water mixtures. Analytical confirmation via $$ ^1\text{H NMR} $$ (δ 7.6–7.2 ppm, aromatic protons; δ 2.9–2.6 ppm, ethyl CH₂), $$ ^{13}\text{C NMR} $$, and HRMS ensures structural fidelity. Impurities such as residual palladium (≤10 ppm) must be quantified via ICP-MS in pharmaceutical contexts.

Industrial and Environmental Considerations

Large-scale synthesis prioritizes atom economy and solvent recovery. The Suzuki method, despite higher catalyst costs, minimizes waste compared to stoichiometric Grignard reactions. Recent advances in flow chemistry enable continuous production, reducing reaction times and improving safety profiles.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Chlorophenyl)ethyl]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-(4-Chlorophenyl)ethyl]benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(4-Chlorophenyl)ethyl]benzonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The table below highlights structural analogs and their distinguishing features:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
4-[2-(4-Chlorophenyl)ethyl]benzonitrile 4381-02-6 C₁₆H₁₂ClN₂ 232.28 Ethyl-linked 4-chlorophenyl and benzonitrile groups
4-Chlorobenzonitrile 623-03-0 C₇H₄ClN 137.57 Single 4-chlorophenyl group directly attached to benzonitrile; lacks ethyl spacer
4-(2-Hydroxyethyl)benzonitrile 69395-13-7 C₉H₉NO 147.17 Hydroxyethyl group instead of chlorophenyl-ethyl; increased polarity
4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile 186000-52-2 C₁₄H₁₀ClNO 243.69 Hydroxymethyl and 3-chlorophenyl groups; meta-chlorine alters electronic effects
4-[2-(4-Dodecoxyphenyl)ethenyl]benzonitrile 607716-65-4 C₂₇H₃₅NO 389.57 Long dodecoxy chain and ethenyl linker; enhanced lipophilicity
4-(2-Cyanoethyl)benzonitrile 18176-72-2 C₁₀H₈N₂ 156.18 Additional cyano group on ethyl chain; increased electron-withdrawing effects

Physicochemical and Functional Comparisons

Polarity and Solubility
  • The parent compound (4381-02-6) exhibits moderate polarity due to the nitrile group but lower solubility in water compared to analogs like 4-(2-hydroxyethyl)benzonitrile , which has a hydroxyl group enhancing hydrophilicity .
  • 4-Chlorobenzonitrile (CAS 623-03-0) has higher volatility (lower molecular weight) but reduced steric hindrance, making it more reactive in nucleophilic substitutions .
Reactivity
  • The ethyl linker in 4381-02-6 provides flexibility, whereas rigid analogs like 4-[2-(4-dodecoxyphenyl)ethenyl]benzonitrile (CAS 607716-65-4) with conjugated double bonds may exhibit UV absorption useful in material science .
  • 4-(2-Cyanoethyl)benzonitrile (CAS 18176-72-2) has dual nitrile groups, enabling participation in cycloaddition reactions or coordination chemistry .

Biological Activity

4-[2-(4-Chlorophenyl)ethyl]benzonitrile, commonly referred to as a derivative of benzonitrile, is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in the context of neuropharmacology and oncology. This article presents a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C17H16ClN
  • Molecular Weight : 285.77 g/mol
  • CAS Number : 10270-28-7

The compound features a chlorophenyl group attached to a benzonitrile moiety, which is significant for its binding interactions with biological targets.

Pharmacological Profile

Research indicates that this compound exhibits various pharmacological properties, particularly as a ligand for dopamine receptors. Notably, it has shown affinity for the D4 dopamine receptor, which is implicated in several neurological disorders.

Table 1: Affinity of this compound for Dopamine Receptors

Receptor TypeBinding Affinity (Ki)Reference
D41.52 nM
D2>100-fold selectivity over D2

Neuropharmacological Effects

The compound has been evaluated for its effects on neurotransmitter systems. In vitro studies suggest that it may modulate serotonin and dopamine pathways, which could have implications for treating conditions like schizophrenia and depression.

Case Study: Neurotransmitter Modulation

In a study examining the effects of various benzonitrile derivatives on neurotransmitter uptake, this compound was found to significantly inhibit the uptake of serotonin (5-HT), indicating its potential as an antidepressant agent. The inclusion of a chlorophenyl group was linked to enhanced potency compared to non-chlorinated analogs .

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. Preliminary studies have indicated that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell cycle regulators.

Table 2: Anticancer Activity Summary

Cancer Cell LineIC50 (µM)Mechanism of ActionReference
MCF-7 (Breast Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)20Cell cycle arrest

Molecular Interactions

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes involved in neurotransmission and cell proliferation. Molecular docking studies have suggested that the compound binds effectively to the D4 receptor, stabilizing its active conformation.

Toxicological Considerations

While exploring the therapeutic potential, it is essential to assess the toxicity profile of this compound. Preliminary toxicological evaluations indicate moderate toxicity at higher concentrations, necessitating further investigation into its safety margins.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.